molecular formula C9H11FO2S B12088673 Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- CAS No. 1803849-02-6

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)-

Cat. No.: B12088673
CAS No.: 1803849-02-6
M. Wt: 202.25 g/mol
InChI Key: QKIBTTUZYPIEMC-UHFFFAOYSA-N
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Description

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- is an organic compound with the molecular formula C9H11FO2S. It is a derivative of benzene, featuring substituents such as a fluorine atom, two methoxy groups, and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- typically involves the introduction of the fluorine, methoxy, and methylthio groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized step-by-step. For instance, starting with a fluorobenzene derivative, methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The methylthio group can be introduced using thiolation reactions with reagents such as methylthiol or dimethyl disulfide under appropriate conditions .

Industrial Production Methods

Industrial production of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The process might include continuous flow reactors to ensure consistent reaction conditions and efficient production. Catalysts and solvents are chosen to maximize the efficiency and minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy and methylthio groups can engage in hydrophobic interactions and electron-donating effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups on the benzene ring provides a unique balance of electronic effects, making it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

1803849-02-6

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

3-fluoro-1,2-dimethoxy-4-methylsulfanylbenzene

InChI

InChI=1S/C9H11FO2S/c1-11-6-4-5-7(13-3)8(10)9(6)12-2/h4-5H,1-3H3

InChI Key

QKIBTTUZYPIEMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC)F)OC

Origin of Product

United States

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